molecular formula C15H14N2O2S B2454737 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 917750-45-9

1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B2454737
CAS RN: 917750-45-9
M. Wt: 286.35
InChI Key: WDKNAJVLINXSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, also known as FMT, is a heterocyclic compound with three nitrogen atoms in its structure. It is an important building block for the synthesis of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials. FMT has been widely studied for its biological activities, such as anti-inflammatory and anti-cancer effects.

Scientific Research Applications

Molecular and Crystal Structures

  • The compound's molecular and crystal structures have been extensively studied, revealing significant insights into its chemical properties. For instance, the molecular and crystal structures of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione, a similar compound, were analyzed using X-ray diffraction, showing a nonplanar thione with specific dihedral angles and hydrogen bonding patterns (Askerov et al., 2019).

Synthesis and Potential Applications

  • Synthesis techniques are vital for exploring the potential applications of such compounds. The synthesis and DFT studies of a related compound, 2-(4-methoxyphenyl)-1,4,5-triphenyl-2,5-dihydro-1H-imidazole, indicate its potential in OLED devices due to its high electron transport mobility and favorable electronic properties (Ulahannan et al., 2020).

Complex Formation and Antimicrobial Studies

  • The ability to form complexes with metals and its antimicrobial properties have been a focus of research. For example, copper(I) complexes of a similar imidazole compound were synthesized and characterized, leading to insights into their antimicrobial properties (Jayasree & Aravindakshan, 2005).

Anion Recognition and Binding

  • The compound's potential in anion recognition has been explored, indicating its use in chemical sensing applications. A study on a structurally related compound found it effective in detecting acetate ions, suggesting similar potential for 1-(2-furylmethyl)-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione in anion sensing (Alreja & Kaur, 2016).

Biological Studies

  • Biological studies have been conducted on similar compounds, examining their potential in medical applications. For instance, a study on 1H-phenanthro[9,10-d]imidazole derivatives, closely related to the compound , highlighted its significance in medicinal chemistry, particularly for its antimicrobial and anticancer activities (Ramanathan, 2017).

properties

IUPAC Name

3-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-9-16-15(20)17(14)10-13-3-2-8-19-13/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKNAJVLINXSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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